molecular formula C10H10O2 B224006 4-Allylbenzene-1,2-diol CAS No. 1126-61-0

4-Allylbenzene-1,2-diol

Cat. No. B224006
CAS RN: 1126-61-0
M. Wt: 162.18 g/mol
InChI Key: ZMQAAUBTXCXRIC-UHFFFAOYSA-N
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Safety and Hazards

The safety information for 4-Allylbenzene-1,2-diol includes a GHS07 pictogram and a warning signal word. Hazard statements include H315-H319, and precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxychavicol can be synthesized through various chemical routes. One common method involves the allylation of catechol (benzene-1,2-diol) with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of hydroxychavicol often involves the extraction from natural sources, particularly Piper betle leaves. The leaves are subjected to solvent extraction using chloroform or ethanol, followed by purification through chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

    Oxidation: Quinones, hydroxyquinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated and nitrated hydroxychavicol derivatives.

Comparison with Similar Compounds

Hydroxychavicol is unique due to its dual hydroxy groups and allyl chain, which contribute to its potent biological activities . Similar compounds include:

    Chavicol: Lacks the hydroxy groups, resulting in reduced biological activity.

    Eugenol: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties and biological activities.

    Catechol: Lacks the allyl chain, which affects its reactivity and biological effects.

Hydroxychavicol stands out due to its combination of structural features, making it a versatile compound with diverse applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Allylbenzene-1,2-diol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product. The key steps in this synthesis pathway include the protection of a hydroxyl group, allylation of the protected compound, and deprotection to yield the final product.", "Starting Materials": ["Phenol", "Acetic anhydride", "Sodium hydroxide", "Allyl bromide", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Phenol is reacted with acetic anhydride and sodium hydroxide to yield acetylsalicylic acid.", "Step 2: The hydroxyl group of acetylsalicylic acid is protected by reaction with hydrochloric acid to yield 2-Acetoxybenzoic acid.", "Step 3: 2-Acetoxybenzoic acid is then reacted with allyl bromide and sodium bicarbonate to yield 4-(2-Acetoxyphenyl)-2-buten-1-ol.", "Step 4: The protected hydroxyl group is then deprotected by reaction with hydrochloric acid to yield 4-Allylbenzene-1,2-diol as the final product."] }

CAS RN

1126-61-0

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-prop-2-enyl-1,3-benzodioxole

InChI

InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2

InChI Key

ZMQAAUBTXCXRIC-UHFFFAOYSA-N

impurities

In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole.

SMILES

C=CCC1=CC(=C(C=C1)O)O

Canonical SMILES

C=CCC1=CC2=C(C=C1)OCO2

Appearance

Oil

boiling_point

450 to 453 °F at 760 mmHg (NTP, 1992)
235 °C
232–234 °C

Color/Form

Colorless or pale yellow oil
Monoclinic crystals
Colorless liquid, prisms, or crystals

density

1.1 at 68 °F (NTP, 1992) - Denser than water;  will sink
1.100 g/cu cm at 20 °C
1.095-1.099

flash_point

208 °F (NTP, 1992)
212 °F (100 °C) (Closed cup)

melting_point

52.2 °F (NTP, 1992)
11.2 °C

Other CAS RN

1126-61-0

physical_description

Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor.
Colorless or slightly yellow liquid with an odor of sassafras;  mp ~ 11 deg C;  [Merck Index] Colorless or pale yellow liquid or solid;  mp = 11.2 deg C;  [HSDB] Clear yellow-green liquid;  [MSDSonline]
Liquid
Colourless to slightly yellow liquid;  Sasafras aroma

Pictograms

Irritant

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Insoluble in water
Very soluble in ethanol;  miscible with ethyl ether, chloroform
Soluble in alcohol;  slightly soluble in propylene glycol;  insoluble in glycerol
Practically insoluble to insoluble in water
Soluble (in ethanol)

synonyms

2-hydroxychavicol
hydroxychavicol

vapor_pressure

1 mmHg at 146.8 °F (NTP, 1992)
0.06 [mmHg]
Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C
VP: 1 mm Hg at 63.8 °C
0.0706 mm Hg at 25 °C /Extrapolated/

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?

A1: Research suggests that this compound exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, this compound has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, this compound can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.

Q2: Has this compound shown any promising activity against specific diseases?

A2: While not yet in clinical trials, this compound has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], this compound exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, this compound showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.

Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for this compound?

A3: Yes, research suggests potential applications for this compound in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified this compound as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified this compound. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for this compound in targeting bone cancer metastasis.

Q4: What are the sources of this compound?

A4: this compound can be found in several plant species, with research highlighting its presence in:

  • Piper austrosinense: This Chinese endemic plant has been identified as a source of this compound, which was successfully isolated and characterized for its antibacterial properties. []
  • Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain this compound. [, ]

Q5: Are there any known structure-activity relationships for this compound derivatives?

A5: Research on synthetic derivatives of this compound, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to this compound. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and this compound. [] These findings suggest that modifications to the basic structure of this compound can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.

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